6-Methoxy-2-methylimidazo[1,2-a]pyridine CAS number lookup
6-Methoxy-2-methylimidazo[1,2-a]pyridine CAS number lookup
The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery: Chemical Identification, Synthesis, and Pharmacological Applications of 6-Methoxy-2-methylimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine core is a highly privileged bicyclic scaffold in medicinal chemistry, deeply embedded in the structural framework of numerous marketed therapeutics and next-generation clinical candidates. As a Senior Application Scientist, I frequently observe that the transition from in silico screening to benchtop synthesis hinges on accurate chemical registry identification and robust, reproducible methodologies. This whitepaper provides an in-depth technical guide to the identification, pharmacological causality, and self-validating synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine and its critical derivatives.
Chemical Registry & Structural Indexing
Accurate CAS registry tracking is the foundational step in combinatorial library design and Intellectual Property (IP) protection. The 6-methoxy-2-methyl substitution pattern is not arbitrary; it is a rationally designed pharmacophore.
Mechanistic Causality of the Structure: The methoxy group at the 6-position acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the pyridine ring, fundamentally altering the pKa of the bridgehead nitrogen and enhancing the scaffold's ability to participate in hydrogen bonding and cation- π interactions within target active sites. Concurrently, the 2-methyl group provides critical steric hindrance that restricts rotational degrees of freedom when binding to deep hydrophobic pockets, thereby increasing target selectivity.
Table 1: CAS Registry Lookup and Structural Data for Key Derivatives
| Compound Name | CAS Registry Number | Molecular Formula | Pharmacological / Synthetic Role |
| 6-Methoxy-2-methylimidazo[1,2-a]pyridine | 1[1] | C9H10N2O | Core privileged scaffold / Primary building block. |
| 6-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | 2[2] | C10H10N2O3 | Key intermediate for synthesizing potent antimycobacterial carboxamides. |
| 3-Iodo-6-methoxy-2-methylimidazo[1,2-a]pyridine | C9H9IN2O | Halogenated intermediate utilized in palladium-catalyzed cross-coupling. | |
| 2-Amino-5-methoxypyridine | 3[3] | C6H8N2O | Primary precursor reactant for core scaffold synthesis. |
Pharmacological Mechanisms of the Imidazo[1,2-a]pyridine Scaffold
The unique electronic and spatial properties of the imidazo[1,2-a]pyridine core allow it to modulate diverse biological targets.
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Oncology (Targeted Covalent Inhibitors): Through scaffold hopping strategies, imidazo[1,2-a]pyridine derivatives have been successfully developed as4[4]. The scaffold facilitates the precise orientation of covalent warheads within the binding pocket, inducing tumor apoptosis[5].
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Infectious Diseases (Antimycobacterials): Imidazo[1,2-a]pyridine-3-carboxamides represent a breakthrough class of6[6]. They operate by inhibiting the mycobacterial cytochrome bc1 complex[7].
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Central Nervous System (CNS) Modulation: Derivatives of this core are utilized to 8[8], providing potent anxiolytic and anticonvulsant effects.
Fig 1. Pharmacological pathways of imidazo[1,2-a]pyridine derivatives in modern drug development.
Advanced Synthetic Methodologies: MAOS Protocol
In classical medicinal chemistry, the condensation of 2-aminopyridines with α -haloketones (the Tschitschibabin reaction) is notoriously sluggish, often requiring 48 hours of reflux and leading to thermal degradation. To overcome this thermodynamic bottleneck, we employ 9[9].
The Causality of MAOS: Microwave irradiation directly couples with the dipole moments of the polar ethanol solvent and the ionic transition states. This localized, rapid superheating dramatically lowers the activation energy barrier for the initial nucleophilic attack and the subsequent dehydrative cyclization, compressing a multi-day reflux into a high-yield 20-minute reaction[9].
Fig 2. Self-validating microwave-assisted organic synthesis (MAOS) workflow for IPCEs.
Self-Validating Experimental Protocol
A robust protocol must not rely on blind faith; it must be a self-validating system. The following methodology for synthesizing Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate integrates kinetic checkpoints to guarantee batch-to-batch reproducibility.
Step 1: Reactant Preparation
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In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-amino-5-methoxypyridine (CAS: 10167-97-2)[3] and 1.2 equivalents of ethyl 2-chloroacetoacetate in 3.0 mL of absolute ethanol.
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Causality: Ethanol is selected not only for its green chemistry profile but for its high loss tangent ( tanδ ), making it an excellent microwave absorbing solvent.
Step 2: Microwave Irradiation
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Seal the vial and place it into a dedicated microwave synthesizer. Ramp the temperature to 120 °C and hold for 20 minutes under dynamic power control (max 200 W)[9].
Step 3: In-Process Quality Control (Self-Validation Checkpoint)
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At the 10-minute mark, pause the irradiation. Extract a 10 µL aliquot, dilute in LC-MS grade methanol, and subject it to rapid LC-MS analysis.
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Validation Logic: If the mass spectrum reveals the uncyclized acyclic intermediate, the operator analytically confirms the primary amine has successfully attacked the α -carbon, but the secondary intramolecular cyclization requires the remaining 10 minutes of dielectric heating. This feedback loop prevents premature reaction termination.
Step 4: Isolation and Purification
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Cool the reaction mixture to room temperature using compressed air cooling. Evaporate the ethanol under reduced pressure.
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Neutralize the crude residue with saturated aqueous NaHCO3 and extract with ethyl acetate (3 x 15 mL).
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Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the product as a white solid (mp 60-63 °C)[9].
Analytical Characterization
To firmly establish trustworthiness, the isolated product must match the following rigorous analytical benchmarks[9]:
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Appearance: White solid.
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MS-ESI (m/z): 235.1 (M + H)+.
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1H NMR (500 MHz, CDCl3): δ 9.09 (d, J = 7.6 Hz, 1H), 6.87 (d, J = 2.5 Hz, 1H), 6.63 (dd, J = 7.6, 2.6 Hz, 1H), 4.39 (q, J = 7.1 Hz, 2H), 3.87 (s, 3H, -OCH3), 2.69 (s, 3H, -CH3), 1.42 (t, J = 7.1 Hz, 3H).
References
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9 - HETEROCYCLES (Clockss.org) 9. - Ambeed 10.8 - Google Patents
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